molecular formula C15H14N2O2 B8521473 Methyl 6-(pyridin-4-yl)indoline-4-carboxylate

Methyl 6-(pyridin-4-yl)indoline-4-carboxylate

Cat. No.: B8521473
M. Wt: 254.28 g/mol
InChI Key: AQRPQLKBUCFWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(pyridin-4-yl)indoline-4-carboxylate is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 6-pyridin-4-yl-2,3-dihydro-1H-indole-4-carboxylate

InChI

InChI=1S/C15H14N2O2/c1-19-15(18)13-8-11(10-2-5-16-6-3-10)9-14-12(13)4-7-17-14/h2-3,5-6,8-9,17H,4,7H2,1H3

InChI Key

AQRPQLKBUCFWQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCNC2=CC(=C1)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 ml flask was added methyl 6-bromoindoline-4-carboxylate 54.1.B (2000 mg, 7.8 mmole), 4-pyridylboronic acid (1152 mg, 9.4 mmole, available from Maybridge), tetrakis(triphenylphosphine)palladium (1805 mg, 1.6 mmole, available from Strem), 30 ml of DMF and 10 ml of saturated sodiumcarbonate. The reaction was stirred at 70° C. for 18 hours at which time additional tetrakis(triphenylphosphine)palladium (900 mg, 0.8 mmole) was added. After an additional 12 hours, the reaction mixture was partitioned between 1000 ml EtAc and 300 ml of water. The organic solvent was removed by rotary evaporation to give methyl 6-(pyridin-4-yl)indoline-4-carboxylate 54.1.C (1986 mg, 100% yield) which was used with no further purification.
Quantity
2000 mg
Type
reactant
Reaction Step One
Quantity
1152 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1805 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
900 mg
Type
catalyst
Reaction Step Two

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